Benzyl (2-hydroxycyclopentyl)carbamate
Description
Benzyl (2-hydroxycyclopentyl)carbamate is a carbamate derivative featuring a cyclopentyl ring substituted with a hydroxyl group at the 2-position and a benzyl carbamate moiety. The compound’s stereochemistry and hydroxyl group position may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for biological interactions.
Properties
IUPAC Name |
benzyl N-(2-hydroxycyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXGDPYTWXXJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-hydroxycyclopentyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-hydroxycyclopentylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the carbamate linkage .
Another method involves the use of carbon dioxide and amines in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.
Scientific Research Applications
Benzyl (2-hydroxycyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of benzyl (2-hydroxycyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ring Size and Substituent Effects :
- Cyclopentyl vs.
Biological Activity
Benzyl (2-hydroxycyclopentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
The compound features a carbamate functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modification of protein activity, influencing various biochemical pathways.
1. Antiviral Activity
Recent studies have indicated that derivatives of carbamate compounds, including this compound, exhibit significant antiviral properties. For instance, a study identified related compounds as potential inhibitors of non-nucleoside reverse transcriptase, which is crucial in the treatment of HIV . The biological activity data demonstrated an effective concentration range spanning from 0.0004 to 100 μM.
| Compound | Activity | IC (μM) |
|---|---|---|
| This compound | HIV RT Inhibitor | 0.004 |
2. Adenosine Receptor Agonism
Benzyl derivatives have shown promise as adenosine receptor agonists. Specifically, compounds similar to this compound have been evaluated for their selectivity and potency at adenosine receptors, particularly AR. The presence of a benzyl group enhances receptor binding affinity and selectivity compared to non-benzylated counterparts .
| Compound | Receptor | Selectivity |
|---|---|---|
| This compound | AR | High |
Case Study 1: Antiviral Efficacy
In a study published by MDPI, researchers synthesized a series of carbamate derivatives and assessed their antiviral efficacy against HIV-1. The results indicated that this compound exhibited notable inhibitory effects on viral replication at low concentrations, suggesting its potential as a lead compound for further development in antiviral therapies .
Case Study 2: Receptor Binding Studies
A separate investigation focused on the binding kinetics of benzyl-substituted compounds at adenosine receptors. The study utilized NanoBRET technology to quantify binding affinities and revealed that this compound had significantly improved selectivity for AR compared to other derivatives tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
